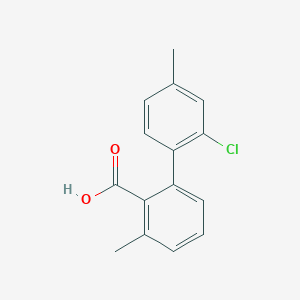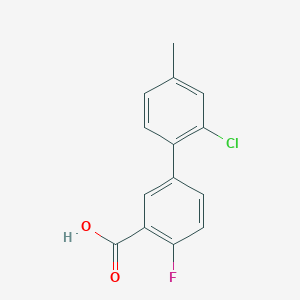
2-(2-Chloro-4-methylphenyl)-4-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-4-methylphenyl)-4-fluorobenzoic acid (2-C4MPA) is a versatile compound with a wide range of applications in the field of organic chemistry. It is an aromatic acid with a molecular formula of C9H7ClFO2 and a molecular weight of 206.58 g/mol. 2-C4MPA is a colorless solid that is insoluble in water but soluble in organic solvents. It is synthesized by the reaction of 2-chloro-4-methylphenol with 4-fluorobenzoyl chloride in the presence of sodium hydroxide as a catalyst.
科学的研究の応用
2-(2-Chloro-4-methylphenyl)-4-fluorobenzoic acid, 95% is widely used in organic synthesis and has a variety of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds such as amino acids, peptides, heterocyclic compounds, and other organic molecules. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. In addition, 2-(2-Chloro-4-methylphenyl)-4-fluorobenzoic acid, 95% is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
作用機序
2-(2-Chloro-4-methylphenyl)-4-fluorobenzoic acid, 95% is an aromatic acid and its mechanism of action is based on its ability to undergo protonation and deprotonation reactions. When the compound is protonated, it forms a carbocation intermediate which can then undergo a variety of reactions such as electrophilic substitution and elimination reactions. The deprotonated form of the compound can also react with other molecules to form adducts or other complex molecules.
Biochemical and Physiological Effects
2-(2-Chloro-4-methylphenyl)-4-fluorobenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. In studies on rats, the compound has been found to have anti-inflammatory and anti-allergic effects. It has also been found to have anticonvulsant and antianxiety effects. In addition, 2-(2-Chloro-4-methylphenyl)-4-fluorobenzoic acid, 95% has been found to have anti-tumor effects in mice and to inhibit the growth of certain types of cancer cells.
実験室実験の利点と制限
The main advantage of using 2-(2-Chloro-4-methylphenyl)-4-fluorobenzoic acid, 95% in laboratory experiments is its low cost and ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, the compound is also toxic and should be handled with care. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
The potential future applications of 2-(2-Chloro-4-methylphenyl)-4-fluorobenzoic acid, 95% include its use in the synthesis of new pharmaceuticals, agrochemicals, and other biologically active compounds. It could also be used in the development of new dyes, pigments, and other organic compounds. Additionally, it could be used in the development of new analytical techniques and in the study of biochemical and physiological effects. Finally, further research could be conducted to explore the potential applications of 2-(2-Chloro-4-methylphenyl)-4-fluorobenzoic acid, 95% in other areas, such as material science and nanotechnology.
合成法
The synthesis method for 2-(2-Chloro-4-methylphenyl)-4-fluorobenzoic acid, 95% involves the following steps:
1. Reaction of 2-chloro-4-methylphenol with 4-fluorobenzoyl chloride in the presence of sodium hydroxide as a catalyst.
2. The reaction mixture is heated to a temperature of about 80-90°C for about 1-2 hours.
3. The reaction mixture is then cooled and the solid product is filtered off and washed with water.
4. The product is then dried and recrystallized from a suitable solvent.
特性
IUPAC Name |
2-(2-chloro-4-methylphenyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-2-4-10(13(15)6-8)12-7-9(16)3-5-11(12)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOKUYWLODZNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690234 |
Source


|
| Record name | 2'-Chloro-5-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261953-34-7 |
Source


|
| Record name | 2'-Chloro-5-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














